

RMC-113: A Dual Inhibitor of PIP4K2C and PIKfyve - A Technical Guide

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Compound of Interest		
Compound Name:	SARS-CoV-2-IN-113	
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Abstract

RMC-113 is a potent small molecule inhibitor targeting the lipid kinases PIP4K2C (Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Gamma) and PIKfyve (Phosphatidylinositol-3-Phosphate 5-Kinase). This dual inhibitory action disrupts critical cellular signaling and trafficking pathways, demonstrating significant potential in various therapeutic areas, including antiviral and cancer applications. This technical guide provides an in-depth overview of RMC-113, summarizing its inhibitory activity, detailing the experimental protocols for its characterization, and visualizing the associated signaling pathways and experimental workflows.

Introduction to RMC-113 and its Targets

RMC-113 has emerged as a selective dual inhibitor of PIP4K2C and PIKfyve.[1] These two kinases play crucial roles in the regulation of phosphoinositide metabolism, which is central to a multitude of cellular processes.

• PIP4K2C: This kinase is involved in the conversion of phosphatidylinositol-5-phosphate (PI(5)P) to phosphatidylinositol-4,5-bisphosphate (PI(4,5)P2).[2][3] It has been implicated in the regulation of the mTORC1 signaling pathway and immune responses.[4][5]



• PIKfyve: This enzyme is the primary source of phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2) and phosphatidylinositol 5-phosphate (PI(5)P).[6][7] PIKfyve is essential for endosome and lysosome homeostasis, membrane trafficking, and autophagy.[8][9][10]

The dual inhibition of PIP4K2C and PIKfyve by RMC-113 leads to the modulation of these critical pathways, which is the basis for its therapeutic potential.

Quantitative Data Presentation

The inhibitory potency of RMC-113 against its targets and its functional effects in cellular assays have been quantified in several studies. The following tables summarize the key quantitative data.

Parameter	Target	Value	Assay Type
Ki	PIP4K2C	46 nM	In vitro binding assay
Ki	PIKfyve	370 nM	In vitro binding assay
IC50	PIKfyve	8 nM	In vitro enzymatic assay
Cellular IC50	PIP4K2C	392 nM	NanoBRET Target Engagement Assay
Cellular IC50	PIKfyve	299.8 nM	NanoBRET Target Engagement Assay

Table 1: In Vitro Inhibitory Activity of RMC-113. This table presents the direct inhibitory constants of RMC-113 against PIP4K2C and PIKfyve.



Cell Line	Virus	EC50	Assay Type
Calu-3	SARS-CoV-2	0.25 μΜ	Replication Assay
Vero	rVSV-SARS-CoV-2-S (pseudovirus)	1.8 µM	Entry Assay
U-87 MG	VEEV (vaccine strain)	1.4 μΜ	Replication Assay
Huh7	DENV2	1.4 μΜ	Replication Assay
Huh7	EBOV	5 μΜ	Replication Assay
Huh7	MARV	7.8 µM	Replication Assay

Table 2: Antiviral Activity of RMC-113. This table summarizes the effective concentrations of RMC-113 required to inhibit the replication of various RNA viruses in different human cell lines. [11]

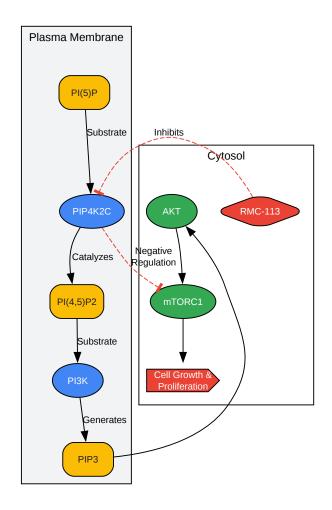
Signaling Pathways and Mechanism of Action

RMC-113 exerts its effects by modulating signaling pathways downstream of PIP4K2C and PIKfyve.

PIP4K2C Signaling Pathway

PIP4K2C is a negative regulator of the PI3K/AKT/mTORC1 pathway. By inhibiting PIP4K2C, RMC-113 can lead to the activation of mTORC1 signaling. This has implications for immune cell regulation and cancer biology.[5][12]





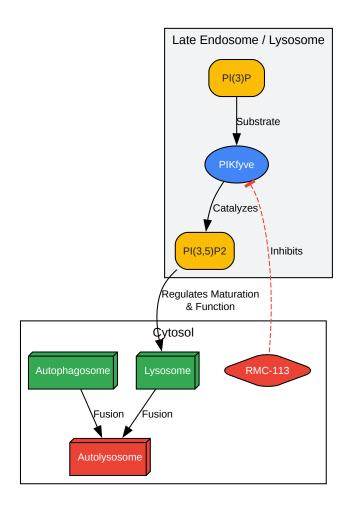
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Caption: PIP4K2C Signaling Pathway and Inhibition by RMC-113.

PIKfyve Signaling Pathway

PIKfyve is central to endosomal trafficking and autophagy. It phosphorylates PI(3)P to produce PI(3,5)P2, a key lipid in regulating the maturation of endosomes and lysosomes. Inhibition of PIKfyve by RMC-113 disrupts these processes, leading to impaired autophagic flux, which can be detrimental to viral replication.[6][9][13]





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Caption: PIKfyve Signaling Pathway and Inhibition by RMC-113.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of RMC-113.

Kinase Inhibition and Binding Assays

This assay quantifies kinase activity by measuring the amount of ADP produced.

- Materials: Recombinant PIP4K2C or PIKfyve enzyme, appropriate lipid substrate (e.g., PI(5)P for PIP4K2C, PI(3)P for PIKfyve), ATP, RMC-113, ADP-Glo™ Kinase Assay kit.
- Procedure:



- Prepare serial dilutions of RMC-113 in assay buffer.
- In a 384-well plate, add the kinase, lipid substrate, and RMC-113 dilutions.
- Initiate the reaction by adding ATP.
- Incubate at 30°C for a predetermined time.
- Stop the reaction and deplete remaining ATP by adding ADP-Glo™ Reagent.
- Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
- Measure luminescence using a plate reader.
- Calculate IC50 values by plotting the percentage of inhibition against the logarithm of RMC-113 concentration.

This assay measures the binding of RMC-113 to its target kinases in living cells.

- Materials: HEK293 cells, expression vectors for NanoLuc®-PIP4K2C and NanoLuc®-PIKfyve fusion proteins, NanoBRET™ tracer, RMC-113.
- Procedure:
 - Transfect HEK293 cells with the appropriate NanoLuc®-kinase fusion vector.
 - Seed the transfected cells into 384-well plates.
 - Pre-treat the cells with the NanoBRET™ tracer.
 - Add serial dilutions of RMC-113 and incubate for 1 hour.
 - Measure the Bioluminescence Resonance Energy Transfer (BRET) signal.
 - A decrease in the BRET signal indicates displacement of the tracer by RMC-113.
 - Calculate cellular IC50 values from the dose-response curves.





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Caption: Experimental Workflow for NanoBRET™ Target Engagement Assay.

Antiviral Activity Assays

This assay determines the efficacy of RMC-113 in inhibiting viral replication in a relevant human lung cell line.

- Materials: Calu-3 cells, SARS-CoV-2, RMC-113, cell culture media, reagents for viral RNA quantification (qRT-PCR) or plaque assay.
- Procedure:
 - Seed Calu-3 cells in 96-well plates.
 - Pre-treat cells with various concentrations of RMC-113.
 - Infect the cells with SARS-CoV-2 at a defined multiplicity of infection (MOI).
 - Incubate for a specified period (e.g., 24-48 hours).
 - Quantify viral replication by either:
 - qRT-PCR: Isolate total RNA and perform qRT-PCR to measure viral RNA levels.
 - Plaque Assay: Collect the supernatant and perform serial dilutions to determine the viral titer by plaque formation on a susceptible cell line (e.g., Vero E6).
 - Determine the EC50 value from the dose-response curve.

This assay specifically measures the effect of RMC-113 on viral entry.

 Materials: HEK293T cells expressing the ACE2 receptor, pseudoviruses bearing the SARS-CoV-2 spike protein and a reporter gene (e.g., luciferase or GFP), RMC-113.



Procedure:

- Seed HEK293T-ACE2 cells in a 96-well plate.
- Pre-treat the cells with different concentrations of RMC-113.
- Add the pseudovirus to the cells.
- Incubate for 48-72 hours.
- Measure the reporter gene expression (luminescence or fluorescence).
- Calculate the EC50 for entry inhibition.

Autophagic Flux Assay

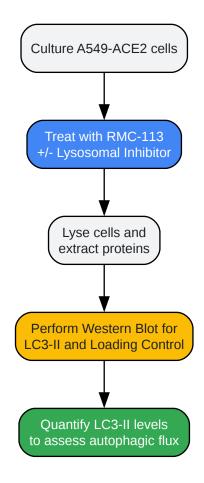
This assay is used to assess the impact of RMC-113 on the autophagy pathway.

 Materials: A549-ACE2 cells (or other relevant cell line), RMC-113, lysosomal inhibitors (e.g., bafilomycin A1 or chloroquine), antibodies against LC3B and a loading control (e.g., β-actin), reagents for Western blotting.

Procedure:

- Culture cells and treat with RMC-113 in the presence or absence of a lysosomal inhibitor for a defined period.
- Lyse the cells and collect protein extracts.
- Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
- Probe the membrane with primary antibodies against LC3B and the loading control.
- Incubate with appropriate secondary antibodies.
- Detect the protein bands using a chemiluminescence imaging system.
- Quantify the band intensities for LC3-II and the loading control. An accumulation of LC3-II
 in the presence of the lysosomal inhibitor indicates an increase in autophagic flux.





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Caption: Experimental Workflow for Autophagic Flux Assay.

Conclusion

RMC-113 is a valuable research tool and a promising therapeutic candidate due to its potent and selective dual inhibition of PIP4K2C and PIKfyve. The data and protocols presented in this guide provide a comprehensive resource for researchers working with this compound. The disruption of key cellular signaling and trafficking pathways by RMC-113 underscores the therapeutic potential of targeting these lipid kinases in a range of diseases. Further investigation into the multifaceted effects of RMC-113 is warranted to fully elucidate its mechanisms of action and explore its clinical applications.

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References

- 1. biorxiv.org [biorxiv.org]
- 2. NanoBRET® TE Intracellular Kinase Assays [promega.sg]
- 3. How to Measure Autophagic Flux With LC3 Protein Levels | Bio-Techne [bio-techne.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Quantitative Analysis of Polyphosphoinositide, Bis(monoacylglycero)phosphate and Phosphatidylglycerol Species by Shotgun Lipidomics after Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Kinase Target Engagement | Kinase Affinity Assay [worldwide.promega.com]
- 10. 2.3. Autophagy Flux Assay [bio-protocol.org]
- 11. Frontiers | Generation of SARS-CoV-2 Spike Pseudotyped Virus for Viral Entry and Neutralization Assays: A 1-Week Protocol [frontiersin.org]
- 12. Targeted Phosphoinositides Analysis Using High-Performance Ion Chromatography-Coupled Selected Reaction Monitoring Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
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